An In-Depth Technical Guide to 3,5-bis(3-methoxyphenyl)-1H-pyrazole: Synthesis, Structure, and Therapeutic Potential
An In-Depth Technical Guide to 3,5-bis(3-methoxyphenyl)-1H-pyrazole: Synthesis, Structure, and Therapeutic Potential
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of clinically significant drugs.[3][4] Among the vast landscape of pyrazole derivatives, the 3,5-diaryl-1H-pyrazoles represent a particularly promising class of compounds, exhibiting a wide spectrum of biological activities.[5] This guide provides a comprehensive technical overview of a specific, albeit less-documented, member of this family: 3,5-bis(3-methoxyphenyl)-1H-pyrazole. While direct experimental data for this precise isomer is limited, this document will leverage established knowledge of analogous compounds to present its chemical structure, a plausible synthetic route, key properties, and potential for therapeutic applications, thereby offering a valuable resource for researchers in drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 3,5-bis(3-methoxyphenyl)-1H-pyrazole is characterized by a central 1H-pyrazole ring substituted at the 3 and 5 positions with 3-methoxyphenyl groups. The presence of the methoxy groups at the meta position of the phenyl rings is anticipated to influence the molecule's conformation and electronic properties, which in turn can modulate its biological activity.
Table 1: Predicted Physicochemical Properties of 3,5-bis(3-methoxyphenyl)-1H-pyrazole
| Property | Predicted Value/Information | Source/Basis for Prediction |
| IUPAC Name | 3,5-bis(3-methoxyphenyl)-1H-pyrazole | Standard nomenclature rules |
| Molecular Formula | C₁₇H₁₆N₂O₂ | Calculated from structure |
| Molecular Weight | 280.32 g/mol | Calculated from structure |
| Physical Form | Expected to be a solid at room temperature. | Based on similar diarylpyrazole compounds.[6] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water. | General solubility of diarylpyrazoles.[6] |
| pKa | The pyrazole ring is weakly basic. | General property of pyrazoles.[2] |
Synthesis of 3,5-bis(3-methoxyphenyl)-1H-pyrazole: A Proposed Methodology
The synthesis of 3,5-diaryl-1H-pyrazoles is a well-established area of organic chemistry, with the most common and robust method involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][7] For the synthesis of the title compound, a plausible and efficient route would be the reaction of 1,3-bis(3-methoxyphenyl)propane-1,3-dione with hydrazine hydrate.
Experimental Protocol: Synthesis of 3,5-bis(3-methoxyphenyl)-1H-pyrazole
Step 1: Synthesis of 1,3-bis(3-methoxyphenyl)propane-1,3-dione (A 1,3-Diketone Intermediate)
-
Reagents and Materials: 3'-Methoxyacetophenone, ethyl 3-methoxybenzoate, sodium hydride (NaH), dry tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3'-methoxyacetophenone (1.0 equivalent) in dry THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of ethyl 3-methoxybenzoate (1.1 equivalents) in dry THF dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-bis(3-methoxyphenyl)propane-1,3-dione.
-
Step 2: Cyclization to form 3,5-bis(3-methoxyphenyl)-1H-pyrazole
-
Reagents and Materials: 1,3-bis(3-methoxyphenyl)propane-1,3-dione, hydrazine hydrate, ethanol or glacial acetic acid.
-
Procedure:
-
Dissolve 1,3-bis(3-methoxyphenyl)propane-1,3-dione (1.0 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-bis(3-methoxyphenyl)-1H-pyrazole.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.[9][10]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.[11][12]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[12]
-
Elemental Analysis: To determine the elemental composition.[9]
Figure 2: Potential signaling pathways modulated by 3,5-diarylpyrazole derivatives.
Conclusion and Future Directions
While specific experimental data on 3,5-bis(3-methoxyphenyl)-1H-pyrazole remains to be published, the wealth of information on analogous 3,5-diaryl-1H-pyrazoles provides a strong foundation for its synthesis and exploration of its therapeutic potential. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted biological activities, including anticancer and anti-inflammatory effects, warrant further investigation. This technical guide serves as a valuable starting point for researchers interested in synthesizing and evaluating this promising compound, potentially leading to the development of novel therapeutic agents. Future studies should focus on the actual synthesis, full characterization, and comprehensive biological evaluation of 3,5-bis(3-methoxyphenyl)-1H-pyrazole to validate the predictions outlined in this guide.
References
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PMC. Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
PDF. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
In this study, twenty 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives with hydroxyl(s) (1a-1p, 2a-2d) were synthesized and their inhibitory activity on mushroom tyrosinase was examined. The results showed that among these compounds, 1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 1d was found to be the most potent tyrosinase inhibitor with IC50 value of 0.301 μM. Kinetic study revealed that these compounds were competitive inhibitors of tyrosinase and their structure-activity relationships were investigated in this article. (2013, April 1). Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. Retrieved from [Link]
-
PubMed. (2006, September 18). Rationalization of physicochemical characters of 1,5-diarylpyrazole analogs as dual (COX-2/LOX-5) inhibitors: a QSAR approach. Retrieved from [Link]
-
ACS Omega. (2018, November 15). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
PubMed. (2010, May 1). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Retrieved from [Link]
-
ResearchGate. Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non-.... Retrieved from [Link]
-
RSC Publishing. (2015, February 17). and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. Retrieved from [Link]
-
PMC. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2024, April 3). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Retrieved from [Link]
-
PubMed. (2011, March 15). Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
PMC. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022, June 7). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Retrieved from [Link]
-
ResearchGate. (2021, April 17). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Retrieved from [Link]
-
MDPI. (2024, April 25). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved from [Link]
-
Current issues in pharmacy and medicine: science and practice. (2022, August 1). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-t[1][2][13]riazolo[3,4-b]t[1][14][13]hiadiazoles. Retrieved from [Link]
-
Connect Journals. FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Retrieved from [Link]
-
-ORCA - Cardiff University. (2022, May 5). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. visnav.in [visnav.in]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 14. jchr.org [jchr.org]
